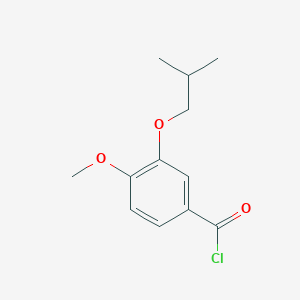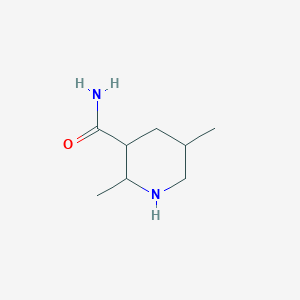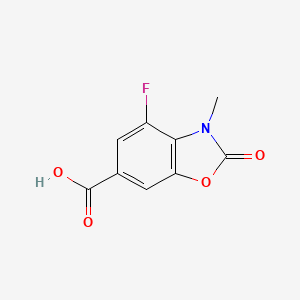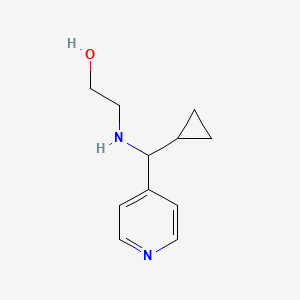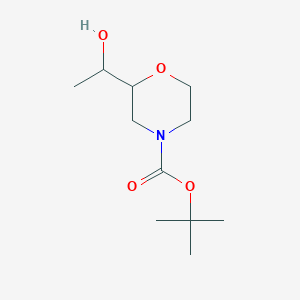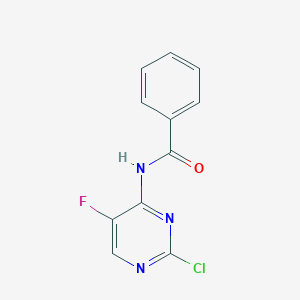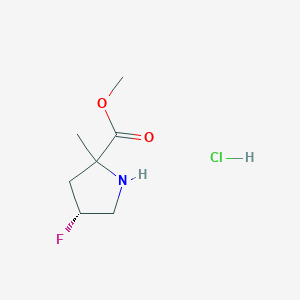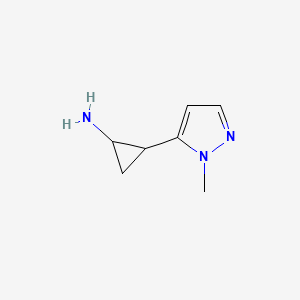
2-(((tert-Butyldiphenylsilyl)oxy)methyl)cyclobutan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(((tert-Butyldiphenylsilyl)oxy)methyl)cyclobutan-1-one is a compound that features a cyclobutanone ring substituted with a tert-butyldiphenylsilyl-protected hydroxymethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((tert-Butyldiphenylsilyl)oxy)methyl)cyclobutan-1-one typically involves the protection of a hydroxymethyl group with a tert-butyldiphenylsilyl (TBDPS) group, followed by the formation of the cyclobutanone ring. The protection step can be achieved using tert-butyldiphenylsilyl chloride in the presence of a base such as imidazole or pyridine. The cyclobutanone ring can be formed through various methods, including intramolecular cyclization reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring the availability of high-purity reagents.
Analyse Des Réactions Chimiques
Types of Reactions
2-(((tert-Butyldiphenylsilyl)oxy)methyl)cyclobutan-1-one can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the carbonyl group in the cyclobutanone ring.
Substitution: The tert-butyldiphenylsilyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
2-(((tert-Butyldiphenylsilyl)oxy)methyl)cyclobutan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It can be used in the production of fine chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(((tert-Butyldiphenylsilyl)oxy)methyl)cyclobutan-1-one involves its interaction with various molecular targets. The tert-butyldiphenylsilyl group provides steric protection, allowing selective reactions at other sites on the molecule. The cyclobutanone ring can participate in ring-opening reactions, leading to the formation of new compounds with different biological activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-((tert-Butyldimethylsilyl)oxy)acetaldehyde
- 1-((tert-Butyldiphenylsilyl)oxy)-3-chloropropan-2-ol
- 3-((tert-Butyldiphenylsilyl)methyl)-5,5-diphenyl-6-(p-tolyl)tetrahydro-2H-pyran-2-one
Uniqueness
2-(((tert-Butyldiphenylsilyl)oxy)methyl)cyclobutan-1-one is unique due to its combination of a cyclobutanone ring and a tert-butyldiphenylsilyl-protected hydroxymethyl group. This structure provides both stability and reactivity, making it a valuable intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C21H26O2Si |
|---|---|
Poids moléculaire |
338.5 g/mol |
Nom IUPAC |
2-[[tert-butyl(diphenyl)silyl]oxymethyl]cyclobutan-1-one |
InChI |
InChI=1S/C21H26O2Si/c1-21(2,3)24(18-10-6-4-7-11-18,19-12-8-5-9-13-19)23-16-17-14-15-20(17)22/h4-13,17H,14-16H2,1-3H3 |
Clé InChI |
RCERBEVWANSHPL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3CCC3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


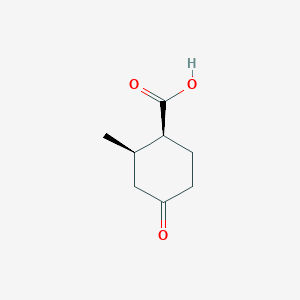
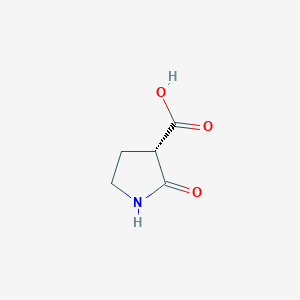
![Methyl (R)-2-methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-8-carboxylate](/img/structure/B12990898.png)
